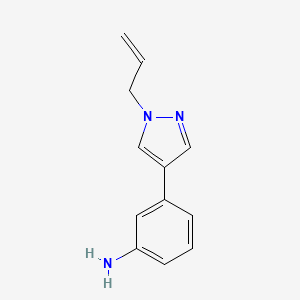

3-(1-Allyl-1h-pyrazol-4-yl)aniline

Description

Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Synthetic Chemistry and Bioactive Compound Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of bioactive compounds. researchgate.netmdpi.comglobalresearchonline.net Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that the pyrazole core is found in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netglobalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.comresearchgate.net Notable drugs containing the pyrazole moiety include the anti-inflammatory celecoxib (B62257) and the anticancer agent ruxolitinib (B1666119), underscoring the scaffold's therapeutic relevance. globalresearchonline.netnih.gov

Similarly, the aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in synthetic organic chemistry. sci-hub.seresearchgate.net It serves as a precursor for a vast range of dyes, polymers, and pharmaceuticals. sci-hub.seresearchgate.net The amino group on the aniline ring is a key functional handle that allows for a variety of chemical transformations, making it an invaluable component in the construction of complex molecules. researchgate.net In medicinal chemistry, the aniline motif is present in numerous drugs and acts as a crucial pharmacophore, often participating in key binding interactions with biological macromolecules. nih.govacs.org However, the aniline scaffold can sometimes be associated with metabolic liabilities, prompting research into bioisosteric replacements to improve the safety profiles of drug candidates. acs.org

Contextualization of 3-(1-Allyl-1H-pyrazol-4-yl)aniline within Pyrazole-Aniline Hybrid Structures

The strategic combination of pyrazole and aniline functionalities into a single molecular entity gives rise to pyrazole-aniline hybrid structures, a class of compounds that has garnered significant attention in contemporary research. These hybrids aim to leverage the favorable attributes of both scaffolds to create novel molecules with enhanced biological activity and desirable physicochemical properties. Research into N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for instance, has revealed their potential as anticancer agents through the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov

Scope and Research Aims for Investigating this compound

Given the established importance of its constituent parts and the promising results from related hybrid structures, the investigation of this compound presents several compelling avenues for future research. The primary aims would be to synthesize and thoroughly characterize the compound, followed by a systematic evaluation of its biological activities and physicochemical properties.

Key Research Aims:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to produce high-purity this compound. Full characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Exploration of Biological Activity: Screening the compound for a range of biological activities, with a particular focus on areas where pyrazole and aniline scaffolds have shown promise. This includes, but is not limited to:

Anticancer Activity: Investigating its cytotoxic effects against various cancer cell lines and exploring its potential as a kinase inhibitor, a common mechanism for pyrazole-containing drugs. nih.govnih.gov

Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways.

Antimicrobial Activity: Testing its efficacy against a panel of bacterial and fungal strains.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the allyl group, the substitution pattern on the aniline ring, and the pyrazole core. These studies would be crucial for understanding how specific structural features influence biological activity and for optimizing lead compounds.

Materials Science Applications: Investigating the potential of this compound and its derivatives as building blocks for novel polymers or as ligands in the development of new catalysts or functional materials. The presence of multiple reactive sites offers rich possibilities for polymerization and coordination chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(1-prop-2-enylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C12H13N3/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6,13H2 |

InChI Key |

NFOWGOOXXNCXIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=C(C=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Allyl 1h Pyrazol 4 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct methods for constructing the pyrazole-aniline core often rely on established, robust reactions that form the heterocyclic ring or the aniline (B41778) attachment in a straightforward manner.

Condensation Reactions with Pyrazole (B372694) Precursors and Aniline Derivatives

The condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a foundational method for pyrazole synthesis. organic-chemistry.orgnih.govnih.gov For the synthesis of the 3-(1-allyl-1H-pyrazol-4-yl)aniline core, a key intermediate would be an appropriately substituted 1,3-diketone. The reaction of this diketone with a hydrazine derivative would lead to the formation of the pyrazole ring. nih.gov For instance, the condensation of a 1,3-diketone with hydrazine can be catalyzed by various agents, including copper triflate, to yield pyrazole derivatives. nih.gov The regioselectivity of this reaction, which determines the position of substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the diketone and hydrazine. nih.gov

One common strategy involves the reaction of β-ketoesters with hydrazines. For example, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) can form a pyrazolone (B3327878) intermediate, which can be further functionalized. mdpi.comnih.gov In a multi-component approach, aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate can be reacted together to form highly substituted pyranopyrazoles. nih.gov

A general representation of the condensation reaction is shown below:

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketone | Hydrazine Hydrate | N,N-dimethylacetamide | 3,5-Disubstituted Pyrazole | organic-chemistry.org |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Aldehyde, Malononitrile, Ethyl Acetoacetate | Hydrazine Hydrate | SiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide | Dihydropyrano[2,3-c]pyrazole | nih.gov |

Reductive Amination Strategies for Pyrazole-Carbaldehyde Intermediates

Reductive amination offers a direct route to the pyrazole-aniline linkage by reacting a pyrazole-4-carbaldehyde with an aniline derivative. This two-step, one-pot process typically involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the corresponding amine.

A study on the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines utilized a direct reductive amination approach. nih.gov In a more general context, the reductive amination of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines has been successfully carried out using sodium borohydride (B1222165) (NaBH4) in the presence of iodine (I2) in anhydrous methanol (B129727) at room temperature. researchgate.net Similarly, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been subjected to reductive amination with a range of amines, with sodium triacetoxyborohydride (B8407120) in dichloroethane proving to be an effective reducing system. ineosopen.orgresearchgate.net

The general scheme for reductive amination is as follows:

Table 2: Reducing Agents Used in the Reductive Amination of Pyrazole-Carbaldehydes

| Pyrazole-Carbaldehyde Substrate | Amine | Reducing Agent | Solvent | Reference |

| 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Aromatic Amines | NaBH4 / I2 | Anhydrous Methanol | researchgate.net |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary and Secondary Amines | Sodium Triacetoxyborohydride | Dichloroethane | ineosopen.orgresearchgate.net |

Advanced Synthetic Routes for Pyrazole-Aniline Scaffolds

To overcome the limitations of classical methods and to access a wider range of structurally diverse pyrazole-anilines, more advanced synthetic strategies have been developed. These include multi-component reactions and transition-metal-catalyzed cross-coupling reactions.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. beilstein-journals.orgnih.gov This approach offers advantages in terms of atom economy, step economy, and the ability to generate complex molecules from simple precursors in a time-efficient manner. mdpi.comnih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.combeilstein-journals.org For instance, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3, has been used to synthesize pyrazole-4-carboxylates. beilstein-journals.org Another three-component synthesis of pyrazoles involves the reaction of malononitrile, aldehydes, and hydrazines. beilstein-journals.org Furthermore, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported, which proceeds through the cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.orgnih.gov

A notable pseudo-three-component condensation reaction has been utilized for the synthesis of 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives, highlighting the utility of 5-aminopyrazoles as versatile building blocks. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds, including the synthesis of arylamines. nih.govacs.org These methods are particularly useful for coupling pyrazole and aniline moieties, especially when direct condensation or reductive amination is challenging.

An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. acs.org This protocol allows for the coupling of 4-bromo-1H-pyrazoles with various amines, including anilines, under mild reaction conditions. acs.org The development of specialized ligands has been crucial for the success of these transformations, enabling the coupling of a wide range of substrates with high efficiency. acs.orgmit.edu The versatility of palladium catalysis allows for the synthesis of complex molecules, including those with applications in organic light-emitting devices (OLEDs). mit.edumit.edu

The general reaction is depicted below:

Table 3: Ligands for Palladium-Catalyzed Amination of Bromopyrazoles

| Bromopyrazole Substrate | Amine Coupling Partner | Ligand | Catalyst System | Reference |

| 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos (L4) | Pd precatalyst | acs.org |

| Five-membered heterocyclic bromides | Primary amides | AdBrettPhos | Pd/AdBrettPhos | mit.edu |

C-F Activation Strategies for Substituted Pyrazole-Anilines

Carbon-fluorine (C-F) bond activation has emerged as a powerful strategy for the synthesis of complex molecules, offering an alternative to traditional cross-coupling reactions. This approach is particularly relevant for the synthesis of fluorinated organic compounds and for the late-stage functionalization of molecules.

A notable example is the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline via a C-F activation strategy. mdpi.com This reaction involves refluxing a mixture of KOH, 4-(trifluoromethyl)aniline, and 4-methylpyrazole (B1673528) in DMSO. mdpi.com This method provides a direct route to the desired product in good yield. mdpi.com While not a direct synthesis of the core this compound, this methodology demonstrates the potential of C-F activation for constructing complex pyrazole-aniline structures. The development of Lewis acid-catalyzed [3+2] cycloaddition reactions of trifluoromethylated N-acylhydrazones with alkenes also highlights the growing interest in incorporating trifluoromethyl groups into pyrazole-containing molecules. researchgate.net

General Pyrazole Ring Formation Methodologies

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These methodologies can be broadly categorized and are often adaptable for the synthesis of a wide array of pyrazole derivatives, including precursors to this compound. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and the need for regiochemical control.

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. chim.itmdpi.com This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. chim.it The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, can sometimes be a challenge, leading to the formation of a mixture of regioisomers. mdpi.com To address this, various strategies have been developed, including the use of specific solvents or catalysts to direct the cyclization towards the desired isomer. mdpi.com

Another powerful tool for the construction of the pyrazole ring is the [3+2] cycloaddition reaction. nih.govnih.gov This reaction typically involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.gov The regioselectivity of this cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov In recent years, the use of alkyne surrogates has expanded the scope of this methodology, providing access to previously challenging substitution patterns. nih.gov Catalyst-free thermal cycloadditions of diazo compounds to alkynes have also been reported, offering a green and high-yielding route to pyrazoles. nih.gov

Dehydrogenative coupling reactions have emerged as a more recent and atom-economical approach to pyrazole synthesis. These methods often involve the use of transition metal catalysts, such as ruthenium, to facilitate the coupling of readily available starting materials like 1,3-diols and arylhydrazines, with the release of only water and hydrogen gas as byproducts. numberanalytics.com This approach avoids the need for pre-functionalized substrates and is considered a green synthetic route. numberanalytics.com Oxidative dehydrogenative couplings of pyrazol-5-amines have also been developed for the synthesis of functionalized azopyrrole derivatives, showcasing the versatility of this strategy. mdpi.com

Multicomponent reactions (MCRs) offer an efficient and convergent strategy for the synthesis of highly substituted pyrazoles in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot fashion to generate complex products, often with high atom economy. For instance, the reaction of an aldehyde, malononitrile, and a hydrazine can lead to the formation of aminopyrazoles. nih.gov The development of new MCRs continues to be an active area of research, providing rapid access to diverse libraries of pyrazole-containing compounds. nih.gov

The following table summarizes some of the general methodologies for pyrazole ring formation:

| Methodology | Reactants | Key Features | Reference(s) |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Well-established, versatile, potential regioselectivity issues. | chim.itmdpi.com |

| [3+2] Cycloaddition | Diazo Compound + Alkyne/Alkyne Surrogate | High efficiency, regioselectivity is a key consideration. | nih.govnih.gov |

| Dehydrogenative Coupling | 1,3-Diol + Arylhydrazine | Atom-economical, green methodology, often catalyzed by transition metals. | numberanalytics.com |

| Multicomponent Reactions | e.g., Aldehyde + Malononitrile + Hydrazine | High efficiency, convergent, one-pot synthesis of complex pyrazoles. | nih.gov |

Synthetic Challenges and Future Directions in Chemical Synthesis of Pyrazole-Anilines

The introduction of the allyl group onto the pyrazole nitrogen can be achieved through N-alkylation of a pre-formed pyrazole ring. However, this reaction can sometimes lead to a mixture of N1 and N2-alkylated products, depending on the reaction conditions and the substituents on the pyrazole ring. The subsequent introduction of the aniline moiety at the C4 position often relies on cross-coupling reactions, which may require specific catalysts and reaction conditions to achieve high yields and avoid side reactions.

Future directions in the synthesis of pyrazole-anilines and other complex pyrazole derivatives are focused on addressing these challenges and developing more efficient, sustainable, and versatile synthetic methodologies. A key trend is the continued development of "green" chemistry approaches. ias.ac.in This includes the use of environmentally benign solvents, such as water or ethanol, catalyst-free reactions, and the development of reusable catalysts to minimize waste and environmental impact. ias.ac.in Microwave-assisted and ultrasound-assisted organic synthesis are also gaining traction as they can significantly reduce reaction times and improve yields. mdpi.com

The development of novel catalytic systems is another important area of research. nih.govnumberanalytics.com This includes the design of new ligands for transition metal catalysts to improve their activity, selectivity, and substrate scope in reactions such as cross-coupling and dehydrogenative coupling. The exploration of photoredox catalysis is also opening up new avenues for pyrazole synthesis under mild conditions.

Furthermore, there is a growing interest in the development of one-pot and tandem reactions that allow for the construction of complex pyrazole derivatives from simple starting materials in a single operation. mdpi.com These strategies not only improve synthetic efficiency but also reduce the need for purification of intermediates, saving time and resources. The exploration of new multicomponent reactions will undoubtedly play a crucial role in the future of pyrazole synthesis, enabling the rapid generation of diverse molecular scaffolds for various applications. nih.gov The ability to synthesize structurally diverse pyrazole derivatives is highly desirable for exploring their potential in materials science and medicinal chemistry. mdpi.com

Chemical Reactivity and Derivatization Strategies of 3 1 Allyl 1h Pyrazol 4 Yl Aniline

Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, making it amenable to a wide range of chemical transformations. The amino group is an activating, ortho-, para-directing group for electrophilic substitution, while also serving as a nucleophile and a site for oxidative and reductive reactions.

Aromatic Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

The phenyl ring of the aniline moiety is activated towards electrophilic attack at the positions ortho and para to the amino group (positions 2, 4, and 6). However, since position 4 is occupied by the pyrazole (B372694) ring, substitution is directed to the ortho positions.

Nitration: The introduction of a nitro group onto the aniline ring can be achieved using nitrating agents. The reaction of pyrazoles containing a furazanyl moiety with nitrating agents has been studied, indicating that nitration of the pyrazole-linked aromatic system is feasible. researchgate.net In strongly acidic conditions, protonation of the amino group can occur, forming the anilinium ion, which is a deactivating, meta-directing group. This can complicate the regioselectivity of the reaction.

Sulfonation: Sulfonation can be performed using fuming sulfuric acid. The reaction is typically reversible and can be controlled by temperature.

Halogenation: Halogenation with bromine or chlorine can proceed readily. Due to the activating nature of the amino group, these reactions can sometimes lead to poly-halogenated products if not carefully controlled.

Table 1: Potential Aromatic Electrophilic Substitution Reactions on the Aniline Moiety

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-(1-Allyl-1H-pyrazol-4-yl)-2-nitroaniline and/or 3-(1-Allyl-1H-pyrazol-4-yl)-4-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-allyl-1H-pyrazol-4-yl)benzenesulfonic acid |

| Bromination | Br₂ in AcOH | 2-Bromo-3-(1-allyl-1H-pyrazol-4-yl)aniline and/or 2,6-Dibromo-3-(1-allyl-1H-pyrazol-4-yl)aniline |

Reductive and Oxidative Modifications of the Aniline

The amino group itself is a key site for various modifications.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halides, cyano, hydroxyl, and other functional groups. Furthermore, deaminative transformations through diazotization, followed by arylation via Suzuki–Miyaura cross-coupling, can introduce significant molecular complexity. acs.org

Oxidation: Oxidation of the aniline moiety can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can form nitroso or nitro compounds, while stronger oxidation can lead to polymerization or degradation.

Amide and Sulfonamide Formation: The nucleophilic amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to protect the amino group or to introduce new functionalities. For instance, reactions with 3-chloropropionyl chloride can form ω-chloro-N-propananilides, which can be further functionalized. turkjps.org

Reactions Involving the Pyrazole Ring and Allyl Substituent

The pyrazole ring and its N-allyl group offer additional sites for chemical modification, distinct from the aniline moiety.

Functionalization of the Pyrazole Heterocycle

Pyrazoles are π-excessive heteroaromatic systems. chim.it While the C4 position is a common site for electrophilic substitution in unsubstituted pyrazoles, this position is blocked in the target molecule. chim.it Therefore, functionalization must target other positions.

Metal-Catalyzed Cross-Coupling: The C-H bonds of the pyrazole ring, particularly at the C3 and C5 positions, can be functionalized through directed C-H activation or after conversion to a halide or triflate. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are effective for introducing aryl or heteroaryl moieties at these positions. acs.org

N-Alkylation/Arylation: While the N1 position is already substituted with an allyl group, the second nitrogen atom (N2) of the pyrazole ring can potentially undergo reactions, though this is less common for N1-substituted pyrazoles.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions under certain conditions, although this often requires activation or specific reaction partners. orientjchem.orgorganic-chemistry.org

Transformations and Applications of the Allyl Group

The allyl group is a versatile functional handle susceptible to a variety of transformations.

Addition Reactions: The double bond of the allyl group can undergo electrophilic addition with reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). It can also participate in hydroboration-oxidation to yield a primary alcohol.

Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl group using a base or a transition metal catalyst.

Metathesis: Olefin metathesis provides a powerful tool for C-C bond formation. The allyl group can participate in cross-metathesis with other olefins to introduce more complex side chains or in ring-closing metathesis if another double bond is present in the molecule.

Palladium-Catalyzed Reactions: The allyl group is an excellent substrate for various palladium-catalyzed reactions, including allylic alkylation, amination, and etherification. researchgate.net These reactions allow for the attachment of a wide range of nucleophiles to the allylic position. A route for a cyclization reaction involving N-allyl-N'-benzylideneacetohydrazide has been developed using a palladium catalyst. researchgate.net

Polymerization and Cross-linking: The vinyl functionality of the allyl group can be utilized in polymerization reactions, potentially leading to novel polymers with pyrazolyl-aniline side chains. It can also act as a cross-linking agent in copolymerizations.

Table 2: Potential Transformations of the Allyl Group

| Reaction Type | Reagents/Catalyst | Product Type |

| Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic bromide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated alkene |

| Isomerization | Base (e.g., KOtBu) | Propenyl-substituted pyrazole |

| Cross-Metathesis | Grubbs' catalyst, alkene partner | Elongated or functionalized side chain |

Formation of Fused and Spirocyclic Systems from 3-(1-Allyl-1H-pyrazol-4-yl)aniline Scaffolds

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of complex polycyclic systems.

Fused Heterocycles: The aniline and pyrazole moieties can be used to construct fused ring systems. One of the most valuable methods for synthesizing a pyrazoloquinoline system involves the reaction between an aromatic amine and a pyrazole derivative containing a ketone or aldehyde group. mdpi.com By first functionalizing the C5 position of the pyrazole ring with a carbonyl group, an intramolecular Friedländer-type condensation with the aniline ring could yield a pyrazolo[3,4-b]quinoline. Such fused systems are of significant interest in medicinal chemistry. mdpi.commdpi.com The reaction of 5-aminopyrazoles with 1,3-bis-electrophilic reagents is a common method to form fused pyrazoles. chim.it

Spirocyclic Systems: Spirocycles can be formed by reactions that involve two different parts of the molecule reacting with a single bifunctional reagent. For example, a reaction could involve the aniline nitrogen and the C5 position of the pyrazole ring. The synthesis of spiro-fused pyrazolidoylisoxazolines has been reported starting from monosubstituted hydrazines, utilizing a 1,3-dipolar cycloaddition reaction. nih.gov Similarly, proline-catalyzed three-component reactions have been used to create pyrazole-fused spiro compounds. researchgate.net It is conceivable that derivatization of the aniline nitrogen and subsequent reaction with the allyl group or the pyrazole ring could lead to the formation of unique spirocyclic structures. nih.gov

Mechanistic Studies of Key Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. For this compound, key transformations target the aniline and allyl functionalities.

The derivatization of the primary amino group of the aniline moiety is a common and versatile strategy. One of the most fundamental reactions is N-acylation , which typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Another pivotal reaction of the aniline group is diazotization , which converts the primary amine into a highly versatile diazonium salt. The mechanism of diazotization involves the in situ generation of the nitrosonium ion (NO⁺) from sodium nitrite (B80452) and a strong acid. acs.org The aniline nitrogen then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the resonance-stabilized arenediazonium ion. numberanalytics.com Kinetic studies on substituted anilines have shown that the rate of diazotization is dependent on the electronic nature of the substituents on the aromatic ring. rsc.org For this compound, the electron-donating or -withdrawing nature of the pyrazole substituent would influence the nucleophilicity of the aniline nitrogen and thus the rate of this reaction.

The resulting diazonium salt is a valuable intermediate for a variety of subsequent transformations, most notably the Sandmeyer reaction . This reaction facilitates the introduction of a wide range of substituents onto the aromatic ring, including halides and cyano groups, via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com The reaction is initiated by a single-electron transfer from a copper(I) catalyst to the diazonium ion, which leads to the formation of an aryl radical and the evolution of nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. numberanalytics.com

The allyl group on the pyrazole ring offers another site for derivatization, primarily through palladium-catalyzed reactions . The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The mechanism involves the oxidative addition of a palladium(0) catalyst to the allylic substrate, forming a π-allyl palladium(II) complex. nih.gov A nucleophile can then attack this complex, typically at one of the terminal carbons of the allyl system, to form the product and regenerate the palladium(0) catalyst. youtube.com The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the allyl system and the incoming nucleophile. Recent studies have demonstrated the utility of palladium-catalyzed N-allylic alkylation of pyrazoles, highlighting the potential for modifying the allyl group in compounds like this compound. acs.org

The Heck reaction provides another avenue for the functionalization of the allyl group. This palladium-catalyzed reaction couples the alkene with an aryl or vinyl halide. wikipedia.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates the palladium catalyst. nih.gov

Detailed mechanistic investigations for the specific derivatization of this compound are not extensively reported in the literature. However, the established mechanisms for these fundamental organic reactions provide a solid framework for predicting and understanding its chemical behavior. The electronic character of the 1-allyl-1H-pyrazol-4-yl substituent, which can be either electron-donating or -withdrawing depending on the reaction conditions and the specific atom being considered, will play a crucial role in modulating the reactivity of both the aniline and allyl moieties.

| Reaction Type | Key Mechanistic Steps | Influencing Factors on this compound |

| N-Acylation | Nucleophilic attack of aniline nitrogen on carbonyl carbon, elimination of leaving group. | Nucleophilicity of the aniline nitrogen, influenced by the electronic properties of the pyrazole ring. |

| Diazotization | Formation of nitrosonium ion, nucleophilic attack by aniline, dehydration. acs.orgnumberanalytics.com | Basicity and nucleophilicity of the aniline nitrogen. rsc.org |

| Sandmeyer Reaction | Single-electron transfer from Cu(I) to diazonium ion, formation of aryl radical, reaction with Cu(II)-nucleophile. numberanalytics.comwikipedia.orgbyjus.com | Stability of the corresponding diazonium salt and aryl radical. |

| Palladium-Catalyzed Allylic Substitution (Tsuji-Trost) | Oxidative addition of Pd(0) to the allyl group, formation of a π-allyl complex, nucleophilic attack. youtube.comnih.gov | Steric and electronic environment of the allyl group. |

| Heck Reaction | Oxidative addition of halide to Pd(0), migratory insertion of the allyl group, β-hydride elimination. wikipedia.orgnih.gov | Reactivity of the allyl double bond. |

Advanced Spectroscopic and Structural Elucidation of 3 1 Allyl 1h Pyrazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 3-(1-Allyl-1H-pyrazol-4-yl)aniline , a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural characterization.

Proton (¹H) NMR Applications in Pyrazole-Aniline Systems

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons and their neighboring environments within a molecule. In pyrazole-aniline systems, the chemical shifts of the protons are influenced by the electronic effects of both the pyrazole (B372694) and aniline (B41778) rings, as well as any substituents.

For This compound , the ¹H NMR spectrum is predicted to exhibit distinct signals for the protons of the allyl group, the pyrazole ring, and the aniline ring. The protons of the allyl group are expected to appear in the upfield region, typically between δ 5.0 and 6.0 ppm for the vinyl protons and around δ 4.6 ppm for the methylene (B1212753) protons attached to the pyrazole nitrogen. The pyrazole ring protons are anticipated to resonate in the aromatic region, with distinct singlets for the H-3 and H-5 protons. The protons of the aniline ring will also appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the substitution pattern on the ring. The amine (-NH₂) protons of the aniline moiety are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Allyl -CH= | 5.90-6.10 | m | |

| Allyl =CH₂ | 5.10-5.30 | m | |

| Allyl N-CH₂ | 4.50-4.70 | d | ~5.0 |

| Pyrazole H-3 | 7.50-7.70 | s | |

| Pyrazole H-5 | 7.80-8.00 | s | |

| Aniline Ar-H | 6.60-7.30 | m | |

| Aniline -NH₂ | 3.50-4.50 | br s |

Carbon-13 (¹³C) NMR for Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the ¹³C NMR spectrum of This compound , the carbon atoms of the allyl group will appear in the upfield region, typically with the sp² carbons between δ 115 and 135 ppm and the sp³ carbon attached to the nitrogen at around δ 50 ppm. The pyrazole ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. The carbon attached to the aniline ring (C-4) is expected to be in the range of δ 120-130 ppm. The aniline ring carbons will also show signals in the aromatic region, with the carbon attached to the amino group (C-1') appearing at a characteristic downfield shift.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Allyl -CH= | 132-135 |

| Allyl =CH₂ | 117-120 |

| Allyl N-CH₂ | 50-55 |

| Pyrazole C-3 | 138-142 |

| Pyrazole C-4 | 120-125 |

| Pyrazole C-5 | 128-132 |

| Aniline C-1' | 145-148 |

| Aniline C-2'/C-6' | 113-117 |

| Aniline C-3'/C-5' | 128-130 |

| Aniline C-4' | 115-119 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Architectures

For complex molecules like This compound , one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals and establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would definitively link the allyl protons to their corresponding carbons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy Characterization

The IR spectrum of This compound is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the primary amine group in the aniline moiety are predicted to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the allyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the allyl group and the aromatic rings will likely appear in the 1600-1650 cm⁻¹ region. The C=N stretching of the pyrazole ring is expected around 1500-1600 cm⁻¹. Fingerprint region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aniline N-H | 3300-3500 | Stretch (two bands) |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H (Allyl) | 2850-3000 | Stretch |

| C=C (Aromatic and Allyl) | 1600-1650 | Stretch |

| C=N (Pyrazole) | 1500-1600 | Stretch |

| N-H (Aniline) | 1550-1650 | Bend |

| C-N | 1250-1350 | Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For This compound (C₁₂H₁₃N₃), the molecular weight is 199.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 199. The fragmentation pattern would likely involve the loss of the allyl group (C₃H₅, 41 Da) leading to a fragment ion at m/z 158. Further fragmentation of the aniline and pyrazole rings would produce a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule.

| m/z | Predicted Fragment | Interpretation |

|---|---|---|

| 199 | [C₁₂H₁₃N₃]⁺ | Molecular Ion ([M]⁺) |

| 158 | [M - C₃H₅]⁺ | Loss of allyl group |

| 131 | [C₉H₇N₂]⁺ | Further fragmentation |

| 92 | [C₆H₆N]⁺ | Fragment from aniline ring |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides critical insights into the conjugated systems and electronic transitions within a molecule. For this compound, understanding these properties is key to elucidating its electronic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions occurring in a molecule, particularly the π-π* and n-π* transitions associated with conjugated systems. While specific UV-Vis spectral data for this compound are not extensively detailed in publicly available literature, the electronic absorption characteristics can be inferred from studies on analogous pyrazole-based compounds.

Generally, pyrazole derivatives exhibit characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm. turkjps.org The spectrum is a result of the electronic structure, which includes the pyrazole ring, the aniline moiety, and the allyl group. The conjugation between the pyrazole and aniline rings is expected to give rise to distinct absorption maxima (λmax).

Research on various pyrazole-based compounds has shown that the wavelength of maximum absorbance can range from 218 to 254 nm. turkjps.org For instance, studies on pyrazoles conjugated with other aromatic systems reveal characteristic π–π* and n–π* transitions. mdpi.com The aniline and pyrazole rings in this compound form a conjugated system, which would likely result in absorption bands within this region. The precise λmax and molar absorptivity (ε) would be sensitive to the solvent environment due to potential solvatochromic effects.

Table 1: Representative UV-Vis Spectral Data for Pyrazole Derivatives

| Compound Name | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Solvent |

| 3,5-diphenyl-1H-pyrazole | 254 | 1046 | Not Specified |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | 252 | 1029 | Not Specified |

| 3-(trifluoromethyl)-5-methyl-1H-pyrazole | 218 | 685 | Not Specified |

| Pyrazole | 203 | Not Specified | Gas Phase |

This table presents data for analogous compounds to illustrate the expected spectral region for this compound. Data derived from multiple sources. turkjps.orgcardiff.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, analysis of crystallographic data from closely related structures allows for a well-founded prediction of its solid-state conformation.

For example, the crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid reveals key structural features that are likely to be conserved. nih.gov In the solid state, the pyrazole ring is expected to be essentially planar. The aniline ring would be twisted relative to the plane of the pyrazole ring, with a specific dihedral angle determined by steric hindrance and crystal packing forces. The allyl group, being flexible, can adopt various conformations, but it is anticipated to be positioned to minimize steric clashes with the pyrazole ring.

Intermolecular hydrogen bonding is also a critical feature in the crystal packing of such compounds. The aniline moiety (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors, leading to the formation of complex hydrogen-bonding networks that stabilize the crystal lattice. nih.gov

Table 2: Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value (for 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 9.876 (2) |

| c (Å) | 8.234 (2) |

| β (°) | 108.12 (3) |

| V (ų) | 781.9 (3) |

| Z | 4 |

This table showcases crystallographic data for a structurally similar compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, to provide context. nih.gov

Polymorphism Studies via X-ray Diffraction

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, such as melting point, solubility, and stability.

There are no specific polymorphism studies available for this compound. However, research on other substituted pyrazole compounds has demonstrated the existence of polymorphism. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been shown to crystallize into at least two different polymorphs, identified through single-crystal X-ray diffraction. mdpi.com These polymorphs differ in their crystal packing and intermolecular interactions. mdpi.com

Given the conformational flexibility of the allyl group and the potential for different hydrogen bonding arrangements of the aniline group, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. Further investigation using techniques such as powder X-ray diffraction (PXRD) would be necessary to explore this possibility.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and identity.

The molecular formula for this compound is C₁₂H₁₃N₃. The calculated elemental composition is a benchmark against which experimental results are measured. For a synthesized sample to be considered pure, the found values should be within ±0.4% of the calculated values. turkjps.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 72.33% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.58% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.09% |

| Total | 199.257 | 100.00% |

This table presents the calculated elemental composition for the target compound, C₁₂H₁₃N₃.

Computational and Theoretical Investigations of 3 1 Allyl 1h Pyrazol 4 Yl Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that specifically report the use of Density Functional Theory to determine the electronic structure and optimized geometry of 3-(1-Allyl-1H-pyrazol-4-yl)aniline.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available research articles detailing Natural Bond Orbital (NBO) analysis to investigate the intramolecular interactions within this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A search of scientific databases yielded no studies on the use of Molecular Electrostatic Potential (MEP) mapping to predict the reactivity of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Specific computational predictions of NMR chemical shifts or IR frequencies for this compound are not available in the current scientific literature.

Thermochemical and Kinetic Studies of Reactions (e.g., Transition State Analysis)

There are no documented thermochemical or kinetic studies, including transition state analyses, for reactions involving this compound.

Molecular Modeling and Simulation Approaches

No literature was found that describes the application of molecular modeling and simulation approaches to study this compound.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. uomisan.edu.iqnih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates like those based on the pyrazole-aniline scaffold. Docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. nih.govnih.gov

For pyrazole-aniline derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating key binding interactions. nih.govresearchgate.net For instance, studies on similar scaffolds have shown that the pyrazole (B372694) ring can act as a versatile scaffold, participating in hydrogen bonds and hydrophobic interactions within the active sites of various enzymes, such as protein kinases. nih.govnih.gov The aniline (B41778) group, in turn, can be functionalized to occupy specific pockets within the binding site, enhancing selectivity and potency. researchgate.net Docking studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for example, have been used to predict their binding model within the active site of cyclin-dependent kinase 2 (CDK2), a key cancer target. nih.gov These simulations revealed specific hydrogen bonds and hydrophobic interactions that are critical for inhibitory activity. nih.gov The reliability of such docking procedures is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov

The insights from molecular docking are summarized in the table below, showcasing the variety of targets that pyrazole-aniline type structures have been investigated against.

| Target Protein | PDB ID | Ligand Scaffold | Key Interactions Observed/Predicted | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | - | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Hydrogen bonds, Hydrophobic interactions | nih.govresearchgate.net |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4AGD | Pyrazole derivatives | Strong binding affinity, interactions with key residues | nih.gov |

| Carbonic Anhydrase I & II | - | Pyrazole derivatives | Binding interactions with target enzymes | nih.gov |

| RET Kinase | - | Pyrazole derivatives | Hydrogen bonds with Ala807, hydrophobic interactions | nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | 3WQH | Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline | Hydrophobic interactions (π-π stacked, π-alkyl), Electrostatic interactions | chemmethod.com |

This table is generated based on findings from various studies on pyrazole derivatives and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.comdntb.gov.ua This technique is used to assess the stability of the docked complex, explore the conformational landscape of the ligand within the binding site, and refine the binding hypothesis. nih.govresearchgate.net For pyrazole-containing compounds, MD simulations are crucial for confirming that the interactions predicted by docking are maintained over a period of nanoseconds, which lends confidence to the proposed binding mode. nih.gov

The stability of the protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. nih.govnih.gov A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid, providing insights into the dynamics of the interaction. nih.gov For example, MD studies on a pyrazole derivative inhibiting RET kinase showed that while some hydrogen bonds were dynamic, key hydrophobic interactions remained consistent throughout the simulation, confirming the stability of the complex. nih.gov Similarly, simulations of pyrazole derivatives with the DPP-IV enzyme have been used to confirm that the ligand does not cause significant conformational changes in the binding site, indicating a stable interaction. chemmethod.com

In Silico ADMET Prediction Methodologies for Pharmacokinetic Assessment (Excluding Specific Toxicity Profiles)

Before a compound can become a drug, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADMET prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to filter out candidates with poor drug-like characteristics. nih.govnih.gov For compounds like this compound, various computational tools and web servers, such as SwissADME and pkCSM, are employed to predict these crucial parameters using the molecule's structure. nih.govnih.gov

These prediction methodologies are based on quantitative structure-activity relationship (QSAR) models and graph-based signatures. nih.govej-chem.org They evaluate a range of physicochemical and pharmacokinetic properties. For instance, "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Predictions for pyrazole derivatives often show good potential for oral bioavailability, with high predicted human intestinal absorption. nih.govnih.gov However, some models might predict challenges, such as potential difficulties in crossing the blood-brain barrier. nih.gov These in silico assessments are vital for prioritizing which compounds in a series, such as those built on the pyrazole-aniline scaffold, should be advanced to more resource-intensive experimental testing. nih.gov

| ADMET Parameter | Prediction Method/Tool | Relevance | General Findings for Pyrazole Scaffolds | Reference |

| A bsorption | SwissADME, pkCSM | Predicts human intestinal absorption (HIA) and oral bioavailability. | Generally good HIA predicted for many derivatives. | nih.govnih.gov |

| D istribution | pkCSM | Predicts blood-brain barrier (BBB) penetration, plasma protein binding. | BBB penetration can be variable depending on specific substitutions. | nih.gov |

| M etabolism | SwissADME, pkCSM | Predicts interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Variable, highly dependent on the nature of substituents on the scaffold. | nih.gov |

| E xcretion | pkCSM | Predicts total clearance. | Data is used to estimate the compound's half-life in the body. | nih.gov |

| Drug-Likeness | SwissADME | Evaluates compliance with rules like Lipinski's Rule of Five. | Many pyrazole derivatives show good drug-like properties. | nih.govresearchgate.net |

This table summarizes common in silico ADMET predictions for pyrazole-based compounds and is for illustrative purposes.

Structure-Based Ligand Design Principles Applied to Pyrazole-Aniline Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This means it is a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for designing new drugs. nih.govnih.gov The pyrazole-aniline combination, in particular, serves as a versatile template for developing inhibitors, especially for protein kinases, which are crucial targets in oncology. nih.govnih.gov

Structure-based ligand design leverages the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form specific, high-affinity interactions. For pyrazole-aniline scaffolds, key design principles include:

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, mimicking their size, shape, and electronic properties to engage in critical interactions like hydrogen bonding and pi-stacking. nih.gov

Scaffold Hopping and Functionalization: The core pyrazole-aniline structure allows for systematic modifications. The aniline moiety provides a convenient point for adding various substituents that can explore different sub-pockets of a target's active site, thereby tuning the compound's potency and selectivity. tandfonline.commdpi.com

Mimicking ATP: In the context of kinase inhibitors, the pyrazole scaffold is often part of a larger molecule designed to mimic adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors and donors, interacting with the "hinge region" of the kinase domain, a critical interaction for many kinase inhibitors. nih.gov

Exploration of Biological Activities and Target Interactions of 3 1 Allyl 1h Pyrazol 4 Yl Aniline Derivatives in Vitro Focus

In Vitro Antimicrobial Research

The antimicrobial potential of pyrazole-aniline derivatives has been investigated against a spectrum of microbial pathogens, including bacteria and fungi. These studies are crucial in the quest for new agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Activity Studies Against Gram-Positive and Gram-Negative Strains

Research into pyrazole-aniline derivatives has revealed their potential as inhibitors of bacterial growth. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, aniline-derived pyrazoles have been identified as growth inhibitors of Staphylococcus aureus, with some 3-phenyl pyrazole (B372694) derivatives demonstrating moderate activity with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. nih.gov The nature of substituents on the N-phenyl ring has been found to significantly influence the antimicrobial properties of these compounds. nih.gov

In a study of pyrazole-aniline linked coumarin (B35378) derivatives, several compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net Specifically, compounds with values ranging between 1.9 and 7.8 μg/mL were identified as having promising activity on all tested bacterial strains. researchgate.net Another study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives reported the synthesis of novel pyrazole compounds with potent antibacterial activity, showing MICs as low as 0.5 μg/mL. nih.gov These compounds were found to be effective against bacterial growth in both planktonic and biofilm contexts. nih.gov

Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated antibacterial activity with a MIC/MBC spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov The antibacterial activity of the pyrazole moiety is often attributed to its unique properties as an electron donor system and its ability to act as a constrained pharmacophore at the receptor site. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole-Aniline Derivatives

| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| 3-Phenyl Pyrazole Derivatives | Staphylococcus aureus | As low as 16 µg/mL | nih.gov |

| Pyrazole-Aniline Linked Coumarin Derivatives | Gram-positive and Gram-negative strains | 1.9 - 7.8 µg/mL | researchgate.net |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | nih.gov |

| Pyrazole-Thiazole Hybrids | S. aureus and other strains | 1.9/7.8 to 3.9/7.8 µg/mL (MIC/MBC) | nih.gov |

Antifungal Activity Investigations

The antifungal properties of pyrazole derivatives have also been a subject of extensive research. Pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group have been designed and evaluated for their antifungal activities against various plant pathogenic fungi. researchgate.net Some of these compounds, particularly those with a bulky electronegative unit at the ortho-position of the aniline scaffold, demonstrated a conspicuous antifungal effect against Fusarium graminearum. researchgate.net For instance, one such derivative exhibited an EC50 value of 5.61 μg/mL against F. graminearum. researchgate.net

In another study, novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and screened for their in vitro antifungal activities. nih.gov While many of the tested compounds showed some degree of antifungal activity, one derivative with a conjugated aryl structure displayed good activity against Colletotrichum micotianae with an inhibition rate of 56.03%. nih.gov Another compound in the same series showed an inhibition rate of 81.22% against Fusarium graminearum. nih.gov

Additionally, pyrazole-aniline linked coumarin derivatives have been found to exhibit potential antifungal activity against various fungal strains. researchgate.net Some of these compounds were found to be equipotent to the standard drug miconazole (B906) against certain fungal strains. researchgate.net The mechanism of action for some of these active derivatives is believed to be the inhibition of the ergosterol (B1671047) biosynthesis pathway. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | Fusarium graminearum | EC50 of 5.61 µg/mL for a lead compound | researchgate.net |

| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Colletotrichum micotianae | 56.03% inhibition rate | nih.gov |

| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Fusarium graminearum | 81.22% inhibition rate | nih.gov |

| Pyrazole-Aniline Linked Coumarin Derivatives | Various fungal strains | Equipotent to miconazole for some compounds | researchgate.net |

Antitubercular Activity Assessments

The search for novel antitubercular agents has led to the investigation of various pyrazole-containing scaffolds. nih.gov Pyrazole derivatives have shown promising potency and may possess novel mechanisms of action against Mycobacterium tuberculosis. nih.gov A study on novel pyrazole-4-carboxamide derivatives identified compounds with significant antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com Specifically, compounds with MIC values of 3.12 µg/ml and 6.25 µg/ml were reported. japsonline.com

In another research effort, a series of novel pyrazole derivatives were designed and evaluated for their growth inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. researchgate.netdntb.gov.ua One of the lead compounds from this series exhibited an M. tuberculosis H37Rv inhibition of 1.9 μg/mL. dntb.gov.ua Furthermore, pyrazolo-quinoline analogues have been synthesized, with six derivatives displaying very significant activity at a 1.6 µg/mL concentration against M. tuberculosis, which was more active than the standard drug pyrazinamide. researchgate.net

The structure-activity relationship studies of pyrimidinone-pyrazole derivatives have shown that modifications on both the pyrimidinone and pyrazole portions can lead to improved potency against M. tuberculosis in vitro, with MICs as low as 200 nM being achievable. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Type | Mycobacterium Strain | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Pyrazole-4-Carboxamide Derivatives | M. tuberculosis H37Rv | 3.12 µg/ml and 6.25 µg/ml | japsonline.com |

| Novel Pyrazole Derivatives | M. tuberculosis H37Rv | 1.9 µg/mL | dntb.gov.ua |

| Pyrazolo-Quinoline Analogues | M. tuberculosis | 1.6 µg/mL | researchgate.net |

| Pyrimidinone-Pyrazole Derivatives | M. tuberculosis | As low as 200 nM | nih.gov |

In Vitro Antiviral Research

The antiviral potential of pyrazole-aniline derivatives has been explored against several viruses, highlighting their promise as a scaffold for the development of new antiviral therapies.

Anti-Respiratory Syncytial Virus (RSV) Activity

Structurally related compounds, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, have been identified as a novel class of potent and selective inhibitors of human Respiratory Syncytial Virus (RSV) replication. researchgate.netfrontiersin.orgnih.gov Most of the tested compounds in this series interfered with RSV replication in the micromolar range, with EC50 values ranging from 5 μM to 28 μM. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicated that the introduction of a chlorine or a bromine atom on the aniline ring resulted in the best anti-RSV activity and selectivity. nih.gov Conversely, the presence of a trifluoromethyl group abolished the anti-RSV activity. nih.gov

Further design and synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines also yielded derivatives that interfered with RSV replication in the micromolar range. frontiersin.org However, the introduction of a p-methoxy substituent on the phenylsulfonyl group completely abolished the anti-RSV activity. frontiersin.org

Table 4: In Vitro Anti-RSV Activity of Selected Pyrazole-Aniline Derivatives

| Compound Series | Activity (EC50) | Key SAR Findings | Reference(s) |

|---|---|---|---|

| N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines | 5 - 28 µM | Chlorine or bromine substitution enhances activity; trifluoromethyl group abolishes activity. | researchgate.netnih.gov |

| N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Micromolar range | p-Methoxy substituent on phenylsulfonyl group abolishes activity. | frontiersin.org |

Anti-Coronavirus Activity

The emergence of novel coronaviruses has spurred research into new antiviral agents. A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral activity. researchgate.net The study showed that subtle structural variations on the phenyl moiety could tune the biological properties towards antiviral activity. researchgate.net

In another study, a new indol-3-carboxylic acid derivative was found to exhibit a reliable dose-dependent antiviral activity in vitro against SARS-CoV-2. actanaturae.ru This compound completely suppressed the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM and had a calculated IC50 value of 1.84 μM. actanaturae.ru

Table 5: In Vitro Anti-Coronavirus Activity of Selected Heterocyclic Derivatives

| Compound Type | Virus | Activity | Reference(s) |

|---|---|---|---|

| (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.gov thiadiazine derivatives | Coronaviruses | Promising in vitro activity | researchgate.net |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | IC50 of 1.84 µM | actanaturae.ru |

In Vitro Antiproliferative and Anticancer Research

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. nih.gov These derivatives have been shown to interact with various biological targets crucial for cancer cell proliferation and survival. nih.gov

Cell Line-Based Cytotoxicity and Growth Inhibition Studies

The cytotoxic and antiproliferative effects of pyrazole derivatives have been evaluated against a wide range of human cancer cell lines. These studies are fundamental in the initial screening of potential anticancer agents.

For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. One of the compounds, 11a , demonstrated potent activity against the CNS cancer cell line SNB-75 with a median growth inhibition (GI₅₀) of 1.71 μM. rsc.org This compound also showed significant growth inhibition against non-small cell lung cancer (HOP-62), breast cancer (HS-578T), and melanoma (MALME-3M) cell lines. rsc.org

Another study on pyrazole-based hybrid heteroaromatics identified two compounds, 31 and 32 , with potent activity against A549 lung cancer cells, exhibiting IC₅₀ values of 42.79 and 55.73 μM, respectively. nih.gov Importantly, these compounds did not show toxicity to normal cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, two new pyrazole derivatives, compound 1 and compound 2 , were tested for their cytotoxic activity against the A549 human lung cancer cell line. Compound 2 was found to be more effective in inhibiting cell growth, with an EC₅₀ of 220.20 µM, compared to compound 1's EC₅₀ of 613.22 µM. mdpi.com

In a different investigation, three pyrazole derivatives, PYRIND , METPYRIND , and DIPYR , were tested on breast cancer cell lines MCF7 and MDA-MB-231. PYRIND decreased the viability of MCF7 cells with an IC₅₀ of 39.7±5.8 µM after 72 hours of treatment. researchgate.net

The table below summarizes the cytotoxic activities of some pyrazole derivatives against various cancer cell lines.

| Compound | Cell Line | Activity | Value | Reference |

| 11a | SNB-75 (CNS Cancer) | GI₅₀ | 1.71 µM | rsc.org |

| 31 | A549 (Lung Cancer) | IC₅₀ | 42.79 µM | nih.gov |

| 32 | A549 (Lung Cancer) | IC₅₀ | 55.73 µM | nih.gov |

| Compound 2 | A549 (Lung Cancer) | EC₅₀ | 220.20 µM | mdpi.com |

| PYRIND | MCF7 (Breast Cancer) | IC₅₀ | 39.7±5.8 µM | researchgate.net |

Enzyme Inhibition Studies (e.g., Kinase Inhibitors, Cyclin-Dependent Kinase 2 (CDK2)/cyclin E)

A significant mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting protein kinases, which are key regulators of cell cycle progression and signal transduction. nih.gov Cyclin-dependent kinases (CDKs), particularly CDK2 in complex with cyclin E, are attractive targets for cancer therapy due to their role in cell cycle deregulation. nih.gov

Several pyrazole-based compounds have demonstrated potent inhibition of CDK2. For example, a series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Compounds 4 , 7a , 7d , and 9 exhibited strong inhibition with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. nih.gov

In another study, novel indole (B1671886) derivatives linked to a pyrazole moiety were screened for their inhibitory activity toward CDK2. Compounds 33 and 34 showed significant inhibition with IC₅₀ values of 0.074 and 0.095 µM, respectively. nih.gov

The table below presents the CDK2 inhibitory activity of selected pyrazole derivatives.

| Compound | Enzyme | Activity | Value | Reference |

| 4 | CDK2/cyclin A2 | IC₅₀ | 3.82 µM | nih.gov |

| 7a | CDK2/cyclin A2 | IC₅₀ | 2.0 µM | nih.gov |

| 7d | CDK2/cyclin A2 | IC₅₀ | 1.47 µM | nih.gov |

| 9 | CDK2/cyclin A2 | IC₅₀ | 0.96 µM | nih.gov |

| 33 | CDK2 | IC₅₀ | 0.074 µM | nih.gov |

| 34 | CDK2 | IC₅₀ | 0.095 µM | nih.gov |

Molecular Mechanisms of Action in Cellular Models (e.g., Interaction with Enzymes/Receptors)

The anticancer activity of pyrazole derivatives is often rooted in their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, compound 11a , a pyrazolo[3,4-d]pyrimidine derivative, was found to induce significant apoptosis in A549 cells. rsc.org It also caused cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1 and upregulation of p27kip1 levels. rsc.org

Similarly, mechanistic studies on a pyrazolo[3,4-d]pyrimidine derivative, compound 24 , revealed that it induced apoptosis and cell cycle arrest at the S and G2/M phases. nih.gov This was accompanied by a marked upregulation of the pro-apoptotic BAX gene expression and downregulation of the anti-apoptotic Bcl-2 gene. nih.gov

In Vitro Enzyme Modulation and Inhibition Studies (Non-Anticancer Specific)

Beyond their antiproliferative effects, pyrazole derivatives have been investigated for their ability to modulate other key enzymes involved in various physiological processes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for the management of type 2 diabetes. nih.gov Inhibitors of this enzyme, known as gliptins, work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. wikipedia.org

While specific data on 3-(1-Allyl-1H-pyrazol-4-yl)aniline is unavailable, the pyrazole scaffold is a component of some known DPP-IV inhibitors. For example, bovine α-lactalbumin hydrolysates, which are peptide mixtures, have shown potent DPP-IV inhibitory activity in vitro. nih.gov Although not a small molecule like the subject of this article, this highlights the potential for different chemical entities to interact with this enzyme. The development of pyrazole-based small molecule inhibitors of DPP-IV is an active area of research.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is another important enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrazole-based compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.govnih.gov

A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro α-glucosidase inhibitory activity. All the synthesized compounds (5a-k ) were found to be more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a was the most potent, with an IC₅₀ of 1.13 ± 0.06 µM. frontiersin.org

Another study on novel pyrazole-phenyl semicarbazone derivatives also reported excellent in vitro yeast α-glucosidase inhibition, with IC₅₀ values ranging from 65.1 to 695.0 μM, which were more potent than acarbose (IC₅₀ = 750.0 μM). exlibrisgroup.com Compound 8o was the most potent with an IC₅₀ of 65.1 ± 0.3 μM and exhibited a competitive mode of inhibition. exlibrisgroup.com

The table below shows the α-glucosidase inhibitory activity of some pyrazole derivatives.

| Compound | Enzyme Source | Activity | Value | Reference |

| 5a | α-glucosidase | IC₅₀ | 1.13 ± 0.06 µM | frontiersin.org |

| 8o | Yeast α-glucosidase | IC₅₀ | 65.1 ± 0.3 μM | exlibrisgroup.com |

| Acarbose (Standard) | α-glucosidase | IC₅₀ | 35.1 ± 0.14 µM | frontiersin.org |

| Acarbose (Standard) | Yeast α-glucosidase | IC₅₀ | 750.0 µM | exlibrisgroup.com |

Other Enzyme Target Interactions (e.g., Cathepsin X)

The pyrazole scaffold is a versatile structure known to interact with a variety of enzymes. While specific inhibitory data for this compound derivatives against cathepsin X is not extensively detailed in the reviewed literature, related pyrazole-containing compounds have been identified as inhibitors of other crucial parasitic enzymes. For instance, a pyrazole derivative was found to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum, with an IC50 value of 14 µM. mdpi.com Falcipain-2 is essential for the parasite's lifecycle, as it is involved in the degradation of hemoglobin. The anilino-pyrazole substructure is shared by several derivatives that exhibit promising pharmacological profiles, suggesting that enzyme inhibition is a key mechanism of their action. mdpi.com Further research into the specific enzyme-inhibiting capabilities of this compound derivatives could reveal novel therapeutic targets.

In Vitro Antioxidant Activity Investigations

The antioxidant potential of pyrazole derivatives is a significant area of investigation. The primary mechanism often involves the donation of a hydrogen atom from the pyrazole or associated functional groups to scavenge free radicals, thereby terminating oxidative chain reactions. psu.edu The antioxidant capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. psu.edu